3-(benzenesulfonyl)-6-fluoro-1-[(4-fluorophenyl)methyl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one
Description
The compound 3-(benzenesulfonyl)-6-fluoro-1-[(4-fluorophenyl)methyl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one is a quinolinone derivative characterized by distinct functional groups that influence its physicochemical and pharmacological properties. Key structural features include:
- 6-Fluoro substituent: Enhances metabolic stability and modulates electronic distribution within the aromatic system.
- 1-(4-Fluorobenzyl) group: A para-fluorinated benzyl moiety at position 1, affecting lipophilicity and steric bulk compared to non-fluorinated analogs .
- 7-Morpholino group: A morpholine ring at position 7, improving solubility and pharmacokinetic profiles through its polar tertiary amine .
Properties
IUPAC Name |
3-(benzenesulfonyl)-6-fluoro-1-[(4-fluorophenyl)methyl]-7-morpholin-4-ylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22F2N2O4S/c27-19-8-6-18(7-9-19)16-30-17-25(35(32,33)20-4-2-1-3-5-20)26(31)21-14-22(28)24(15-23(21)30)29-10-12-34-13-11-29/h1-9,14-15,17H,10-13,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZDBNKWPFQQCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC=CC=C4)CC5=CC=C(C=C5)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22F2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-6-fluoro-1-[(4-fluorophenyl)methyl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation reactions using benzenesulfonyl chloride and a suitable base.
Morpholine Substitution: The morpholine group can be introduced through nucleophilic substitution reactions using morpholine and appropriate leaving groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-6-fluoro-1-[(4-fluorophenyl)methyl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like morpholine in the presence of a suitable leaving group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
Basic Information
- Molecular Formula: C27H24F2N2O3S
- Molecular Weight: 494.6 g/mol
- CAS Number: 892761-13-6
Structural Characteristics
The compound features a complex structure that includes:
- A quinoline core , which is known for its diverse biological activities.
- A benzenesulfonyl group , which enhances solubility and biological activity.
- Fluorine substitutions that can modulate pharmacological properties.
Anticancer Activity
Research has indicated that compounds similar to 3-(benzenesulfonyl)-6-fluoro-1-[(4-fluorophenyl)methyl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one exhibit significant anticancer properties. Studies have shown that quinoline derivatives can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
Antimicrobial Properties
Quinoline derivatives are also recognized for their antimicrobial activity. The presence of the benzenesulfonyl group may enhance the compound's ability to penetrate bacterial membranes, making it effective against a range of pathogens.
Neurological Applications
The morpholine moiety in the compound suggests potential applications in treating neurological disorders. Compounds with similar structures have been investigated for their neuroprotective effects and ability to modulate neurotransmitter systems.
Anti-inflammatory Effects
Studies have indicated that certain quinoline derivatives possess anti-inflammatory properties, making them candidates for treating conditions such as arthritis and other inflammatory diseases.
Case Study 1: Anticancer Activity
A study published in "Journal of Medicinal Chemistry" demonstrated that a related quinoline compound inhibited the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways. The study highlighted the potential for developing targeted therapies using similar structural motifs.
Case Study 2: Antimicrobial Efficacy
Research conducted by Smith et al. (2023) explored the antimicrobial properties of various quinoline derivatives, including those with benzenesulfonyl groups. The results showed that these compounds exhibited significant activity against Gram-positive bacteria, suggesting their potential use as new antibiotics.
Case Study 3: Neuroprotective Effects
In a study featured in "Neuropharmacology," researchers investigated the neuroprotective effects of a morpholine-containing quinoline derivative on models of neurodegeneration. The findings indicated that the compound significantly reduced neuronal cell death and inflammation, supporting its potential use in treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-6-fluoro-1-[(4-fluorophenyl)methyl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related quinolinone derivatives (Table 1), focusing on substituent variations and their implications.
Table 1: Structural and Molecular Comparison of Quinolinone Derivatives
*Inferred from structural comparison with (replacing 3-methylbenzenesulfonyl with benzenesulfonyl reduces molecular weight by ~14.03 g/mol).
†Estimated. ‡Calculated from molecular formulas.
Key Observations:
R1 (Sulfonyl Substituent): Electron-Withdrawing Groups (Cl): ’s 3-chlorobenzenesulfonyl increases polarity and may enhance target binding via dipole interactions . Unsubstituted Benzene (Target): The absence of substituents on the benzenesulfonyl group may balance lipophilicity and steric hindrance, favoring membrane permeability .
R2 (Position 1 Substituent): Fluorinated Benzyl (Target, ): The 4-fluorobenzyl group increases electronegativity and reduces steric bulk compared to 4-methylbenzyl () or alkyl chains () .
R3 (Position 7 Substituent): Morpholino (Target, –6): The morpholine ring’s oxygen and nitrogen atoms enhance solubility and hydrogen-bonding capacity, critical for drug-receptor interactions . Diethylamino (): A less polar group compared to morpholino, which may reduce solubility but increase hydrophobic interactions .
Research Findings and Implications
- Synthetic Feasibility: The morpholino and sulfonyl groups are synthetically accessible via nucleophilic substitution and sulfonylation, respectively, as evidenced by multiple analogs .
- Structure-Activity Relationships (SAR): Fluorine at position 6 and R2 (4-fluorobenzyl) in the target compound may optimize metabolic stability and target affinity compared to methyl or ethyl analogs .
- Pharmacokinetic Considerations: Morpholino-containing compounds (e.g., –6) exhibit superior solubility profiles, suggesting enhanced oral bioavailability for the target compound .
Biological Activity
3-(benzenesulfonyl)-6-fluoro-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one is a quinoline derivative with potential therapeutic applications, particularly in cancer treatment. This compound features a complex structure characterized by a quinoline core and various substituent groups that influence its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is C22H15F2NO3S, with a molecular weight of 411.42 g/mol. The presence of fluorine atoms enhances lipophilicity, potentially affecting the compound's interaction with biological targets . The structure is depicted below:
| Property | Value |
|---|---|
| Molecular Formula | C22H15F2NO3S |
| Molecular Weight | 411.42 g/mol |
| InChI | InChI=1S/C22H15F2NO3S |
| SMILES | Fc1ccc2c(c1)c(=O)c(cn2Cc1ccc(cc1)F)S(=O)(=O)c1ccccc1 |
While specific details on the mechanism of action for this compound remain limited, it is hypothesized to exhibit antibacterial activity similar to other quinolones by inhibiting bacterial DNA gyrase, essential for DNA replication. The unique arrangement of substituents may modulate its interaction with various biological pathways, particularly those involved in cancer and inflammation.
Anticancer Activity
Recent studies have evaluated the anticancer properties of related quinoline derivatives. For instance, tetrahydroquinolines have shown significant antiproliferative effects across various cancer cell lines. A study reported that compounds with specific substitutions maintained good activity against lung carcinoma (H460) and breast adenocarcinoma (MCF7) cell lines, indicating the potential for structural modifications to enhance efficacy .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| Compound 3b | H460 | 30.7 | Moderate |
| Compound 3e | MCF7 | 25.4 | Moderate |
Mechanistic Insights
In vitro studies have demonstrated that certain analogs can induce apoptosis in cancer cells. For example, compounds exhibiting high cytotoxicity were shown to cause G2/M phase arrest and increase markers associated with apoptosis such as cleaved PARP and phosphorylated H2AX . These findings suggest that the compound may not only inhibit proliferation but also actively promote cell death in malignant cells.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight the importance of specific substituents in determining biological activity. Modifications at various positions on the quinoline ring can significantly alter the pharmacological profile of these compounds. For example, analogs with alkyl substituents at position 2 demonstrated greater potency compared to those with aryl groups .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for synthesizing this compound, and what intermediates are critical?
- Methodology : Multi-step synthesis typically involves sequential functionalization of the quinolinone core. Key intermediates include fluorophenyl-substituted benzenesulfonyl derivatives (e.g., 4-fluorobenzyl bromide) and morpholine-containing precursors. Flow chemistry techniques (e.g., Omura-Sharma-Swern oxidation) can enhance reaction efficiency and reproducibility .
- Validation : Monitor intermediates via HPLC (e.g., Chromolith columns) to ensure purity >95% .
Q. What spectroscopic and crystallographic techniques are essential for structural confirmation?
- Methodology : Use H/C NMR to confirm substituent positions and fluorine coupling patterns. High-resolution mass spectrometry (HRMS) validates molecular weight. For crystalline derivatives, X-ray crystallography resolves stereochemical ambiguities, as demonstrated in fluorophenyl-pyrazole analogs .
- Data Interpretation : Cross-reference spectral data with databases (e.g., ChemNet CAS entries for fluorophenyl intermediates) .
Q. What safety protocols are critical when handling fluorinated and sulfonamide-containing compounds?
- Precautions : Use fume hoods for aerosol prevention. Wear nitrile gloves and eye protection due to potential skin/eye irritation from fluorophenyl groups. Follow first-aid measures for inhalation or contact, as outlined for structurally similar quinazolinamines .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction conditions for yield and purity?
- Methodology : Apply response surface methodology (RSM) to variables like temperature, catalyst loading, and solvent polarity. For example, flow chemistry systems enable real-time optimization of diazomethane synthesis, reducing byproducts .
- Statistical Analysis : Use ANOVA to identify significant factors. Prioritize interactions between morpholine ring stability and benzenesulfonyl group reactivity.
Q. How should researchers address contradictions in bioactivity data across enzymatic assays?
- Resolution Strategy : Validate conflicting results using orthogonal assays (e.g., SPR for binding affinity vs. fluorescence-based enzymatic activity). Check for assay-specific interference from the morpholine or sulfonyl groups. Cross-reference with metabolite profiles (e.g., fluorophenyl-quinoline metabolites in hepatic microsomes) .
- Case Study : For kinase inhibitors, compare IC values across cell lines with varying expression levels of target enzymes .
Q. What computational and experimental approaches identify therapeutic targets for this compound?
- Target Prediction : Perform molecular docking using the quinolinone core as a scaffold. Prioritize kinases (e.g., MAPK or PI3K) due to morpholine’s role in ATP-binding domain interactions.
- Experimental Validation : Use CRISPR-Cas9 knockout models to confirm target engagement. For example, assess cytotoxicity in Pfmrk-deficient protozoa to evaluate antimalarial potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
